molecular formula C22H17N5O2 B2863704 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251597-22-4

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2863704
CAS No.: 1251597-22-4
M. Wt: 383.411
InChI Key: YZSQGCSJQCNHRG-UHFFFAOYSA-N
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Description

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions that incorporate various reagents and catalysts. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one apart is its combination of multiple functional groups within a single molecule. This unique structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-15-9-11-17(12-10-15)19-23-21(29-25-19)18-8-5-13-26-20(18)24-27(22(26)28)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQGCSJQCNHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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